ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
Ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the pyrazole or pyridine rings. Examples include:
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .
Uniqueness
What sets ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-13(18)9-6-10(17)14-12-11(9)8(4)16(15-12)7(2)3/h6-7H,5H2,1-4H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBLSZGACMOIAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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